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Gallium Indium eutectic - 37345-62-3

Gallium Indium eutectic

Catalog Number: EVT-6421869
CAS Number: 37345-62-3
Molecular Formula: GaIn
Molecular Weight: 184.541 g/mol
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Product Introduction

Description

EGaIn, a liquid metal at room temperature, serves as a key material in flexible electronics due to its high conductivity, deformability, and self-healing properties. [, , ]

Source and Classification

Gallium Indium eutectic is classified as a liquid metal alloy. It is synthesized from the elemental forms of gallium and indium, both of which are relatively rare metals. Gallium is primarily obtained from bauxite ore, while indium is sourced from zinc ores. The eutectic nature of this alloy indicates that it has a lower melting point than either of its constituent metals, a characteristic that enhances its utility in applications requiring fluidity at ambient temperatures.

Synthesis Analysis

Methods of Synthesis

The synthesis of Gallium Indium eutectic can be achieved through several methods:

  1. Direct Melting: The most straightforward method involves melting the individual metals together in a controlled environment to ensure proper mixing. The typical procedure requires heating gallium and indium until both are in the liquid state, followed by careful cooling to achieve the desired eutectic composition.
  2. Mechanical Alloying: This involves grinding the elemental powders of gallium and indium together under an inert atmosphere to promote intermixing at a molecular level before heating.
  3. Chemical Vapor Deposition: Although less common for this specific alloy, this technique can be employed to create thin films or coatings of the eutectic alloy on substrates.

Technical Details

The synthesis process must be conducted under an inert atmosphere (e.g., argon) to prevent oxidation, which can adversely affect the properties of the alloy. The precise control of temperature and composition during synthesis is crucial to achieving the eutectic point.

Molecular Structure Analysis

Structure and Data

The molecular structure of Gallium Indium eutectic can be described as a disordered arrangement typical of liquid metals. At the atomic level, the gallium atoms exhibit a face-centered cubic structure when solidified, while in the liquid state, they are more randomly arranged due to thermal motion.

  • Molecular Formula: The empirical formula for the eutectic mixture can be represented as Ga0.75In0.25\text{Ga}_{0.75}\text{In}_{0.25}.
  • Melting Point: Approximately 15.7 °C.
  • Density: Around 6.44 g/cm³ at room temperature.
Chemical Reactions Analysis

Reactions and Technical Details

Gallium Indium eutectic exhibits interesting chemical behavior, particularly its propensity to oxidize:

  1. Oxidation Reaction: When exposed to air, the surface of Gallium Indium eutectic rapidly forms a thin oxide layer (primarily gallium oxide), which serves as a protective barrier against further oxidation.
    4Ga+O22Ga2O3\text{4Ga}+\text{O}_2\rightarrow \text{2Ga}_2\text{O}_3
  2. Interaction with Other Elements: The alloy can also react with halogens and acids, leading to various gallium and indium salts.

These reactions are critical in applications where stability and reactivity need to be managed effectively.

Mechanism of Action

Process and Data

The mechanism by which Gallium Indium eutectic operates in applications often revolves around its fluidity and conductivity:

  • Fluid Dynamics: The low viscosity allows it to flow easily into microstructures or channels, making it ideal for applications in flexible electronics.
  • Electrical Conductivity: As a liquid metal, it maintains excellent electrical conductivity due to the free movement of electrons within its structure.

This behavior is particularly useful in applications such as soft robotics and flexible electronic devices where traditional solid conductors would be impractical.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 15.7 °C
  • Boiling Point: Approximately 2200 °C
  • Viscosity: Low viscosity comparable to that of water.
  • Thermal Conductivity: High thermal conductivity makes it suitable for heat transfer applications.

Chemical Properties

  • Reactivity: Reacts with oxygen to form oxides; relatively stable under inert conditions.
  • Self-Healing Properties: The oxide layer formed on exposure to air allows for self-healing characteristics when damaged.
Applications

Gallium Indium eutectic has found numerous applications across various fields:

  1. Flexible Electronics: Used as conductive inks or fillers due to its ability to flow into microchannels.
  2. Energy Storage: Employed in liquid metal batteries and fuel cells due to its high conductivity and low melting point.
  3. Soft Robotics: Its fluidity allows for actuation systems that mimic biological movements.
  4. Thermal Management Systems: Utilized in applications requiring efficient heat transfer due to its high thermal conductivity.
Synthesis & Fabrication Methodologies of EGaIn-Based Systems

Scalable Production Techniques for Eutectic Alloy Formation

The foundation of EGaIn utilization lies in the reliable and economical production of the eutectic alloy itself. While the binary phase diagram dictates the eutectic composition (typically Ga:In = 75.5:24.5 wt%) melting near 15.7°C, industrial-scale production demands stringent control over purity, homogeneity, and oxide management. Traditional melting and mixing of pure gallium and indium metals under inert atmospheres (argon or nitrogen) prevent oxidation during the liquefaction process, which occurs slightly above room temperature. Vigorous mechanical stirring ensures macroscopic homogeneity, but achieving consistent droplet or bulk material properties requires further refinement.

Recent advances leverage mechanochemical processing to enhance scalability and incorporate functional additives. Ball milling, a technique traditionally associated with solid-state reactions and powder processing, has been adapted for EGaIn nanostructuring in the presence of stabilizing agents. For instance, lignosulfonate (LS), an abundant and eco-friendly biopolymer derived from the paper industry, acts simultaneously as a grinding substrate and stabilizer during high-energy vibrational ball milling. This process efficiently breaks bulk EGaIn into nanodroplets (denoted LS@EGaIn) dispersed within the LS matrix, yielding a black powder composite. Key parameters influencing droplet size and distribution include:

  • Milling Frequency and Duration: Higher frequencies and extended times promote smaller droplet sizes and narrower polydispersity indices (PDI).
  • LS:EGaIn Ratio: Optimal ratios (e.g., 1:1 to 2:1 w/w) provide sufficient stabilizer coverage while maximizing metal loading.
  • Process Atmosphere: Controlled inert environments minimize excessive oxide formation during particle size reduction [5].

This approach offers significant advantages over sonication-based methods: larger batch processing capabilities, reduced energy consumption per unit mass, and compatibility with abundant, sustainable stabilizers like lignin derivatives. The resulting LS@EGaIn powders serve as versatile precursors for integrating liquid metal functionality into polymers, inks, or hydrogels, facilitating large-volume manufacturing routes [5].

Wafer-scale processing represents another leap towards microelectronics compatibility. Researchers have combined photolithography and selective wetting with dip coating for high-throughput patterning. This technique involves:

  • Lithographically patterning thin copper (Cu) traces onto an elastomer-coated silicon wafer.
  • Dipping the wafer into a two-layer bath: an upper aqueous sodium hydroxide (NaOH) layer to dissolve the native gallium oxide skin and a lower EGaIn reservoir.
  • Withdrawing the wafer at a controlled speed, allowing EGaIn to selectively wet the Cu traces due to favorable interfacial energetics, while the NaOH suppresses oxide reformation during deposition [10].

Table 1: Scalable EGaIn Production Techniques and Characteristics

TechniqueKey MechanismPrimary OutputScale AdvantageStabilizer/Additive
Inert Melting/StirringEutectic formation under Ar/N₂Bulk EGaIn alloyKilogram+ batchesNone
Ball MillingHigh-shear mechanochemical breakdownLS@EGaIn powder composite10-100 gram batchesLignosulfonate (LS)
Wafer Dip CoatingSelective wetting on Cu patternsPatterned EGaIn microcircuitsWafer-scale (200-300mm)NaOH (oxide removal)

Nanostructuring Approaches: Probe Ultrasonication & Microfluidic Confinement

Reducing EGaIn to the micro- and nanoscale unlocks novel properties, including enhanced dispersion stability, increased surface area for reactions, and unique electronic behavior within composites. Probe ultrasonication remains the most prevalent technique for generating LM nanodroplets (LMNDs). This method subjects bulk EGaIn, immersed in a carrier fluid (aqueous or organic solvents), to intense cavitation forces generated by a high-power ultrasonic horn. The process involves:

  • Cavitation and Shear: Ultrasonic waves create microscopic bubbles that collapse violently, generating extreme local shear forces that fragment the bulk metal into droplets.
  • Stabilization: Surfactants (e.g., sodium dodecyl sulfate - SDS) or polymers (e.g., polyvinylpyrrolidone - PVP) adsorb onto the newly formed droplet interfaces, preventing coalescence by electrostatic repulsion or steric hindrance [7].

Critical parameters dictating LMND size and stability include ultrasonic power density, duration, pulse sequence (on/off times), solvent viscosity, and stabilizer concentration. For example, probe ultrasonication (750W, 20kHz, 20% amplitude, pulsed 40s on/55s off for 2h) of EGaIn in N-methyl-2-pyrrolidone (NMP) with SDS yields nanodroplets suitable for electrode slurries in lithium-ion batteries. These nanodroplets exhibited self-healing characteristics crucial for maintaining electrical continuity in dynamically deforming electrodes, contributing to a stable capacity of 474 mAh g⁻¹ over 500 cycles [7].

Microfluidic confinement offers exquisite control over EGaIn stream dimensions and geometries, enabling the fabrication of stable, high-resolution conductive features essential for transparent electrodes and precision sensors. This technique encapsulates flowing EGaIn within microscale channels fabricated in polymers like PDMS:

  • Channel Fabrication: Soft lithography replicates micron-scale patterns from a silicon master into PDMS.
  • Oxide Skin Management: The nascent oxide layer on EGaIn provides sufficient yield stress to prevent droplet formation within the channel, maintaining a continuous filament.
  • Patterning Control: Channel dimensions (width, depth, pitch) directly determine the electrical and optical properties of the embedded EGaIn conductor. For instance, grid-patterned microfluidic channels with optimized pitch (e.g., 300 µm) and width (e.g., 30 µm) achieved sheet resistances as low as ~0.5 Ω/sq and transparencies exceeding 90% [6].

Table 2: EGaIn Nanostructuring Techniques and Performance Outcomes

TechniqueTypical Size RangeCritical Control ParametersKey Outcome/ApplicationRef
Probe Ultrasonication50 nm - 5 µmPower, Duration, Pulse, StabilizerBattery Anodes (474 mAh g⁻¹, 500 cycles) [7]
Microfluidic Encapsulation>10 µm (features)Channel W, Pitch, Height, Oxide controlTCEs (Rs ~0.5 Ω/sq, T>90%) [6]
Laser-Induced Forward Transfer (LIFT)~100 µm spotsLaser Fluence, Transfer GapNon-contact Printing for Microcircuits [8]

Emerging techniques like Laser-Induced Forward Transfer (LIFT) provide non-contact, digitally controlled deposition for intricate EGaIn patterning. In LIFT, a pulsed laser irradiates a donor substrate coated with a thin EGaIn film through a transparent support. Laser absorption causes rapid local heating and vaporization, propelling a droplet of EGaIn onto a nearby acceptor substrate. Precise control over laser fluence (energy/area) and the donor-acceptor gap distance governs droplet size, morphology, and deposition fidelity. This method shows promise for integrating EGaIn directly onto sensitive or non-planar substrates without masks or physical contact, enabling rapid prototyping of complex microcircuits [8].

Hybrid Composite Development: Polymer-EGaIn Matrices & Functionalized Interfaces

Integrating EGaIn into polymeric matrices creates composites that synergistically combine metallic conductivity with the mechanical properties of the host polymer (elasticity, stretchability, self-healing). The primary strategies involve dispersing LM droplets or creating embedded microchannel networks.

Dispersed Droplet Composites: Homogeneously distributing EGaIn LMNDs within a polymer requires overcoming challenges like density mismatch, poor interfacial adhesion, and coalescence. Polybutadiene-based urethane (PBU) exemplifies a successful matrix. Its inherent thermo-reversible Diels-Alder (DA) network provides autonomous self-healing via covalent bond reformation (near 120°C). When mixed with EGaIn, the composite exhibits remarkable properties:

  • Electrical Self-Healing: Upon damage, the fluidic EGaIn droplets coalesce, re-establishing conductive pathways, while the PBU matrix repairs its structure via DA reactions.
  • Stable Conductivity Under Strain: The composite maintains stable electrical resistance even under 135% tensile strain due to the reconfigurable liquid metal filler network.
  • Percolation Threshold: Electrical conductivity dramatically increases near 50 vol% EGaIn loading (resistance drop from ~10⁵ Ω to ~83 Ω), indicating formation of a continuous conductive network [1].

Conductive Pathways via Microchannels: Embedding continuous EGaIn filaments within elastomeric microchannels (often PDMS) creates highly stretchable and stable conductors. Achieving precise patterning is critical. Brushing Plastic Films Mask Printing (BPFMP) offers a low-cost alternative to cleanroom techniques:

  • Laser-engrave a plastic film to create a patterned mask.
  • Place the mask on a PDMS substrate.
  • Brush an EGaIn-MWCNT-PDMS mixture (EMP composite) over the mask.
  • Remove the mask, leaving behind a high-resolution (down to 0.2 mm line width) conductive pattern [4].

Adding multi-walled carbon nanotubes (MWCNTs) to EGaIn-PDMS mixtures enhances performance. MWCNTs act as dispersants, improving EGaIn distribution within the PDMS matrix and forming a more robust hybrid conductive network. This results in composites with enhanced conductivity (1.315 × 10⁻² S·cm⁻¹), low elastic modulus (~1.2 MPa), high stretchability (120%), and hydrophobicity (contact angle ~133.3°), making them ideal for flexible strain sensors [4].

Functionalized Interfaces are crucial for integrating EGaIn into hydrogels, overcoming inherent hydrophobicity and incompatibility. Strategies include:

  • Initiating Polymerization: EGaIn surfaces can initiate the polymerization of monomers like acrylamide, leading to hydrogel formation directly around the LM droplets, improving integration.
  • Colloidal Crosslinking: Nanoscale EGaIn droplets act as multifunctional crosslinkers within hydrogel networks (e.g., polyacrylamide - PAAm), significantly enhancing mechanical properties (fracture tensile ratio and strength) while imparting conductivity and self-healing [5] [9].

Surface Passivation Strategies for Oxide Layer Modulation

The native gallium oxide (Ga₂O₃) skin forming spontaneously on EGaIn upon air exposure presents a double-edged sword. While it provides mechanical stability enabling shape retention and patterning, it increases viscosity, hinders flow, elevates interfacial resistance, and impedes wetting and coalescence. Controlling this oxide layer is paramount for fabrication and performance. Strategies focus on either suppressing oxide formation, removing existing oxide, or exploiting it controllably.

Chemical Reduction/Removal:

  • Acidic or Basic Treatments: Immersing oxidized EGaIn in solutions like hydrochloric acid (HCl) or sodium hydroxide (NaOH) dissolves the Ga₂O₃ layer (Ga₂O₃ + 2NaOH → 2NaGaO₂ + H₂O). The wafer dip coating process critically employs an aqueous NaOH layer atop the EGaIn bath. As the patterned wafer enters, NaOH dissolves the oxide skin on both the Cu traces and the EGaIn, allowing pristine metal-to-metal contact and selective wetting upon withdrawal [10].
  • Electrochemical Reduction: Applying a cathodic potential can electrochemically reduce Ga³⁺ in the oxide layer back to metallic Ga⁰ in suitable electrolytes.

Physical Mitigation:

  • Inert Environment Processing: Handling and processing EGaIn under oxygen-free atmospheres (gloveboxes) or under inert oils prevents initial oxide formation.
  • Mechanical Disruption: High shear forces during mixing, printing, or flow can disrupt the oxide skin, enabling coalescence or flow. This is transient, as re-oxidation occurs rapidly upon air exposure.

Controlled Utilization:

  • Patterning Aid: The yield stress of the oxide skin is exploited in techniques like direct writing and microfluidics to retain shape after deposition or within channels.
  • Interfacial Engineering: Modifying the oxide chemistry or functionalizing its surface can tailor interactions with polymers or solvents. For example, surfactants or ligands can bind to the oxide surface, altering its wettability and stabilizing emulsions or dispersions [6] [8] [10].

The choice of strategy depends on the application: NaOH treatment is ideal for scalable circuit fabrication; inert processing is crucial for fundamental property studies or battery anode performance; and controlled utilization is key for direct-write printing or microfluidic confinement.

Properties

CAS Number

37345-62-3

Product Name

Gallium Indium eutectic

IUPAC Name

gallium;indium

Molecular Formula

GaIn

Molecular Weight

184.541 g/mol

InChI

InChI=1S/Ga.In

InChI Key

SPAHBIMNXMGCMI-UHFFFAOYSA-N

SMILES

[Ga].[In]

Canonical SMILES

[Ga].[In]

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